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Compound of Interest

Compound Name: 6-chloro-N-phenylpicolinamide

Cat. No.: B13967229 Get Quote

Introduction & Chemical Context
6-Chloro-N-phenylpicolinamide (also designated as 6-chloro-N-phenyl-2-

pyridinecarboxamide) represents a critical intermediate scaffold in the development of bioactive

heterocyclic compounds, including peripheral benzodiazepine receptor (PBR) ligands and

agrochemical herbicides (e.g., Picolinafen derivatives).[1][2]

The molecule consists of a central pyridine ring substituted at the 2-position with a phenyl-

amide group and at the 6-position with a chlorine atom. This 2,6-disubstitution pattern creates a

distinct electronic environment that is readily identifiable via spectroscopic methods. This guide

provides a detailed analysis of the NMR, IR, and MS signatures required to validate the

structural integrity of this compound.

Chemical Identity[3][4][5]
IUPAC Name: 6-chloro-N-phenylpyridine-2-carboxamide

Molecular Formula: C₁₂H₉ClN₂O

Molecular Weight: 232.66 g/mol

CAS Number: 94536-84-4
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Synthesis & Impurity Profile (Context for Spectra)
Understanding the synthesis is vital for interpreting "ghost peaks" in spectra. The compound is

typically synthesized via the amidation of 6-chloropicolinic acid (or its acyl chloride) with aniline.

Synthesis Workflow (DOT Visualization)
The following diagram outlines the standard synthetic pathway and potential by-products that

may appear in crude spectra.
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Figure 1: Synthetic route to 6-chloro-N-phenylpicolinamide highlighting the activation and

amidation steps.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the halogenation pattern.

Isotopic Signature (Chlorine Rule)
The most diagnostic feature in the MS spectrum is the chlorine isotopic cluster.

M+ Peak: m/z 232 (approx. 100% relative abundance)

M+2 Peak: m/z 234 (approx. 32% relative abundance)

Ratio: The 3:1 intensity ratio between M and M+2 confirms the presence of a single chlorine

atom.[3]
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Fragmentation Pathway
Under ESI+ (Electrospray Ionization), the molecular ion [M+H]⁺ is observed at m/z 233.

Fragmentation typically occurs at the amide bond.
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Figure 2: Proposed ESI+ fragmentation pathway showing the characteristic loss of the aniline

moiety.

Infrared Spectroscopy (IR)
The IR spectrum is dominated by the secondary amide and the heteroaromatic ring vibrations.
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Functional Group Wavenumber (cm⁻¹) Description

N-H Stretch 3250 – 3350 Medium, broad band (Amide).

C=O Stretch 1660 – 1690

Strong (Amide I band).

Conjugation with the pyridine

ring lowers this slightly

compared to aliphatic amides.

C=C / C=N 1580 – 1600
Strong skeletal vibrations of

the pyridine and phenyl rings.

N-H Bend 1520 – 1550 Amide II band.

C-Cl Stretch 700 – 780
Diagnostic region for chloro-

substituted aromatics.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing the 6-chloro isomer from other regioisomers (e.g.,

3-chloro or 4-chloro).

¹H NMR (Proton) Analysis
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Key Features:

Amide Proton: A broad singlet downfield (9.5–10.5 ppm), deshielded by the carbonyl and the

aromatic ring current.

Pyridine Ring (AMX System): The 2,6-disubstitution leaves three protons (H3, H4, H5).

H3 (Ortho to C=O): Most deshielded pyridine proton (~8.2 ppm). Appears as a doublet (or

dd).

H4 (Meta to C=O): Appears as a triplet (or dd) around 7.8–7.9 ppm.

H5 (Ortho to Cl): Upfield relative to H3 (~7.5 ppm) due to the mesomeric effect of Cl,

though inductive effects compete. Appears as a doublet.

Phenyl Ring: Typical monosubstituted pattern (2H ortho, 2H meta, 1H para).
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Representative ¹H NMR Data (400 MHz, CDCl₃)
Note: Values are synthesized from analogous 6-chloro-picolinamide derivatives.

Proton
Assignment

Shift (δ ppm) Multiplicity Integration
Coupling (J
Hz)

NH (Amide) 9.80 – 10.10 Broad Singlet 1H -

Py-H3 (3-pos) 8.25 – 8.35 Doublet (d) 1H
J ≈ 7.8 (vicinal to

H4)

Py-H4 (4-pos) 7.80 – 7.90 Triplet (t) 1H J ≈ 7.8

Ph-H (Ortho) 7.70 – 7.80 Doublet (d) 2H J ≈ 8.0

Py-H5 (5-pos) 7.45 – 7.55 Doublet (d) 1H J ≈ 7.8

Ph-H (Meta) 7.35 – 7.45 Triplet (t) 2H J ≈ 7.5

Ph-H (Para) 7.10 – 7.20 Triplet (t) 1H J ≈ 7.5

¹³C NMR (Carbon) Analysis
The carbonyl carbon and the ipso-carbons are the most significant signals.

Carbon Environment Shift (δ ppm) Notes

C=O (Amide) 160.0 – 162.0 Deshielded carbonyl.

C-Cl (Py-C6) 149.0 – 151.0
Deshielded by electronegative

Cl and N.

Py-C2 (Ipso) 148.0 – 150.0
Quaternary carbon next to N

and C=O.

Ph-C (Ipso) 137.0 – 138.0
Attachment point of phenyl

ring.

Aromatic CH 120.0 – 140.0
Remaining pyridine and phenyl

carbons.
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Experimental Protocol for Characterization
To ensure high-quality data (E-E-A-T), follow this preparation protocol.

Sample Purity: Ensure the sample is dried under vacuum to remove residual solvent (e.g.,

ethyl acetate/hexanes from column chromatography), which can obscure the aliphatic

region.

Solvent Choice:

Use CDCl₃ for routine analysis.

Use DMSO-d₆ if the amide proton signal is broad or if solubility is poor. Note that in

DMSO, the amide NH often shifts further downfield (to ~10.8 ppm).

Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent for ¹H NMR. For ¹³C

NMR, increase concentration to >30 mg if possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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